![molecular formula C10H15BO4 B1469163 {3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronsäure CAS No. 1350317-80-4](/img/structure/B1469163.png)
{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronsäure
Übersicht
Beschreibung
3-[(1-Methoxypropan-2-yl)oxy]phenyl boronic acid, also known as phenylboronic acid , is a boronic acid compound. Its chemical formula is C₆H₈BO₃ . The molecule consists of a phenyl group (C₆H₅) attached to boron (B), with two hydroxyl groups (OH) also linked to the boron atom . Phenylboronic acid is commonly used in organic synthesis due to its versatility and reactivity.
Synthesis Analysis
Phenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylmagnesium bromide (prepared from bromobenzene and magnesium) with trimethyl borate. The resulting boronic acid can then be hydrolyzed to yield phenylboronic acid .
Molecular Structure Analysis
The molecular structure of phenylboronic acid consists of a six-membered phenyl ring attached to a boron atom. The boron atom is also bonded to two hydroxyl groups. The overall structure is planar, with the boron atom in a trigonal planar geometry .
Chemical Reactions Analysis
- Protodeboronation : While deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron moiety) remains an area of active research .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
Diese Verbindung wird in der Suzuki–Miyaura (SM)-Kreuzkupplung-Reaktion verwendet, einem wichtigen Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie . Die Reaktionsbedingungen sind mild und tolerant gegenüber verschiedenen funktionellen Gruppen, was sie zu einem vielseitigen Werkzeug für die Synthese komplexer Moleküle macht.
Sensoranwendungen
Boronsäuren, einschließlich dieser Derivate, sind bekannt für ihre Fähigkeit, Komplexe mit Diolen und Lewis-Basen wie Fluorid- oder Cyanidionen zu bilden. Diese Eigenschaft wird bei der Entwicklung von Sensoren zur Detektion dieser Entitäten ausgenutzt .
Biologische Markierung
Die Wechselwirkung von Boronsäuren mit Diolen ist auch für die biologische Markierung von Vorteil. Diese Verbindung kann zur Markierung von Biomolekülen verwendet werden, die Diolgruppen enthalten, was die Visualisierung und Verfolgung dieser Moleküle in biologischen Systemen unterstützt .
Proteinmanipulation und -modifikation
Die Reaktivität der Verbindung mit Diolen ermöglicht die Manipulation und Modifikation von Proteinen. Sie kann verwendet werden, um Boronsäure-Einheiten in Proteine einzuführen, die dann für verschiedene biochemische Anwendungen verwendet werden können .
Trennungstechnologien
In der Trenntechnik kann dieses Boronsäurederivat als Affinitätsligand für die Trennung von diolhaltigen Verbindungen wie Zuckern und Glykoproteinen aus komplexen Mischungen eingesetzt werden .
Entwicklung von Therapeutika
Die einzigartige Reaktivität von Boronsäuren mit Zuckern hat therapeutische Anwendungen. So können sie beispielsweise bei der Entwicklung von Molekülen eingesetzt werden, die selektiv an Glykoproteine auf der Oberfläche von Krebszellen binden, was möglicherweise zu zielgerichteten Krebstherapien führt .
Elektrophorese glykosylierter Moleküle
Diese Verbindung kann in der Elektrophorese zur Trennung von glykosylierten Molekülen verwendet werden, die Biomarker für Krankheiten wie Diabetes sind. Die Boronsäure interagiert mit den cis-Diolen der glykosylierten Reste und erleichtert so ihre Trennung .
Kontrollierte Freigabe-Systeme
In pharmazeutischen Anwendungen können Boronsäurederivate in Polymere eingearbeitet werden, die auf den Glukosespiegel reagieren. Diese Polymere können zur Herstellung von Insulin-Abgabesystemen verwendet werden, die Insulin als Reaktion auf hohe Blutzuckerspiegel freisetzen .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-(1-methoxypropan-2-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-8(7-14-2)15-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIQZJIZKQIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



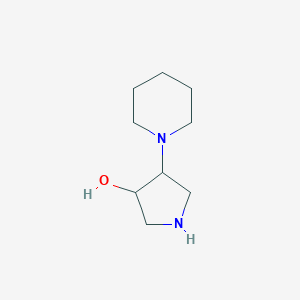
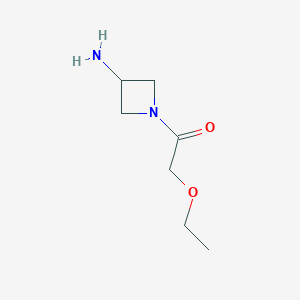
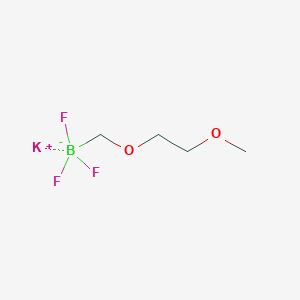
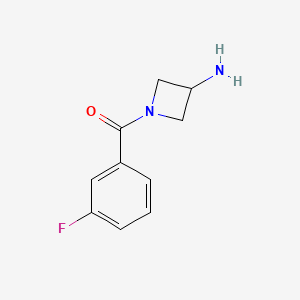


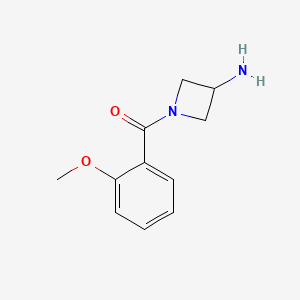
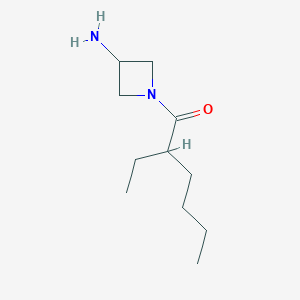
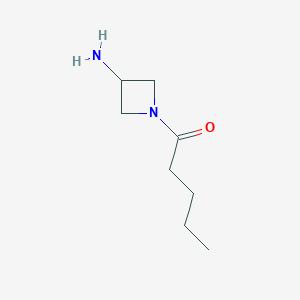
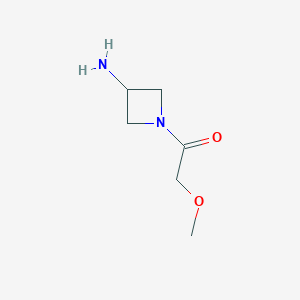
![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)
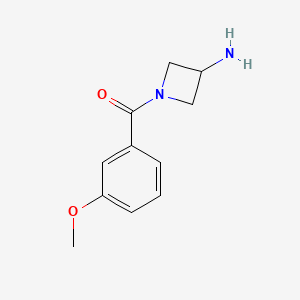
![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)
